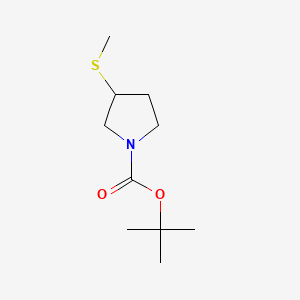

1-Boc-3-(Methylthio)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

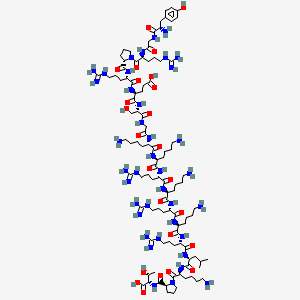

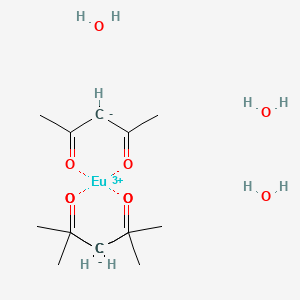

1-Boc-3-(Methylthio)pyrrolidine is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for 1-Boc-3-(Methylthio)pyrrolidine were not found, pyrrolidine-based organocatalysts have been synthesized using various methods . For instance, pyrrolidine-oxyimides were synthesized from N-Boc-L-prolinol and hydroxyimides .Molecular Structure Analysis

The molecular structure of 1-Boc-3-(Methylthio)pyrrolidine consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group and a methylthio group attached .Applications De Recherche Scientifique

Synthesis of Fluorinated Derivatives

Researchers have utilized the Boc-protected pyrrolidine derivatives in the synthesis of fluorinated compounds, such as the sigma-1 receptor modulator E1R derivative. The process involves ozonation and catalytic hydrogenation steps, showcasing the utility of Boc-protected pyrrolidines in the formation of complex fluorinated structures, which are significant in medicinal chemistry (Kuznecovs et al., 2020).

Enantioselective Deprotonation

The enantioselective deprotonation of N-Boc-pyrrolidine demonstrates the compound's role in asymmetric synthesis. This process is critical for creating chiral centers in organic molecules, which is a cornerstone in the development of drugs and active pharmaceutical ingredients. The study sheds light on the mechanisms and selectivity of lithiation reactions, a foundational step in organic synthesis (Bailey et al., 2002).

Construction of Pyrrolidinyl Spirooxindoles

A methodology for constructing pyrrolidinyl spirooxindoles via a 1,3-dipolar cycloaddition reaction has been developed, utilizing N-Boc-3-alkylidene-indolin-2(3H)ones. This approach highlights the use of Boc-protected pyrrolidines in generating compounds with potential antibacterial activity, underscoring their importance in discovering new antibiotics (Yu et al., 2014).

Iron-Catalyzed Cross-Coupling Reactions

The use of Boc-protected pyrrolidines in iron-catalyzed cross-coupling reactions for the synthesis of 3-substituted pyrrolidines showcases their versatility in creating complex organic molecules. This process is significant for the development of novel organic compounds with potential therapeutic applications (Østergaard et al., 2002).

Asymmetric Organocatalysis

Research on the asymmetric synthesis of dihydropyrrole derivatives from N-Boc-protected imines via organo- and gold catalysis illustrates the compound's role in catalytic processes. This innovative approach combines the utility of Boc-protected pyrrolidines in organocatalysis with gold-catalyzed reactions, opening avenues for the efficient synthesis of optically active heterocycles (Monge et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFVIHRYBTXYFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(Methylthio)pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)

![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)